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molecular formula C14H17NO4 B488337 Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate CAS No. 149505-71-5

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B488337
M. Wt: 263.29g/mol
InChI Key: YNIPPRDEXJUZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244747B2

Procedure details

In a 250 ml three necked flask fitted with a magnetic stirrer and reflux condenser, under inert atmosphere, a solution of 8.48 g (32 mmol, 1 eq) of 1-(4-methoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester al in 120 ml of EtOH is cooled down to 0° C. Solid NaBH4 (3.6 g, 96 mol, 3 eq) is then added by portions over 1.5 h, all the while maintaining the temperature between 2 and 4° C. After 2 h, the temperature is raised to 12° C. for 1 h, and lowered again to 2–4° C. A saturated solution of NH4Cl (240 ml) is added dropwise over 1 h, followed by 120 ml of acetone, and the mixture is left overnight at room temperature. The mixture is extracted by CH2Cl2 (3 times), dried on MgSO4, filtered and concentrated in vacuo to afford the crude alcohol which is purified by chromatography on silicagel (CH2Cl2/MeOH: 95/05 (v/v)) to give the pure alcohol a2 (4.3 g, 57%).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:9][C:8](=[O:10])[N:7]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH2:6]1)=O.[BH4-].[Na+].[NH4+].[Cl-].CC(C)=O>CCO>[OH:2][CH2:3][CH:5]1[CH2:6][N:7]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:8](=[O:10])[CH2:9]1 |f:1.2,3.4|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
8.48 g
Type
reactant
Smiles
COC(=O)C1CN(C(C1)=O)CC1=CC=C(C=C1)OC
Name
Quantity
120 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
240 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
120 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
all the while maintaining the temperature between 2 and 4° C
CUSTOM
Type
CUSTOM
Details
lowered again to 2–4° C
WAIT
Type
WAIT
Details
the mixture is left overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted by CH2Cl2 (3 times)
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude alcohol which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silicagel (CH2Cl2/MeOH: 95/05 (v/v))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1CC(N(C1)CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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